4-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]benzenesulfonamide is a synthetic organic compound with the molecular formula C18H22ClNO4S. It is characterized by the presence of a chloro group, a benzenesulfonamide moiety, and a diethoxyphenyl ethyl group.
Mechanism of Action
Target of Action
The primary target of 4-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. It is overexpressed in many solid tumors .
Mode of Action
This compound acts as an inhibitor of CA IX . By inhibiting CA IX, the compound interferes with the tumor cells’ metabolism, which shifts to anaerobic glycolysis due to changes in gene expression .
Biochemical Pathways
The inhibition of CA IX affects the tumor microenvironment , particularly the pH. Tumor cells shift their metabolism to anaerobic glycolysis, causing a significant modification in pH . By inhibiting CA IX, this compound can disrupt this process, potentially slowing tumor growth.
Result of Action
The inhibition of CA IX by this compound can lead to antiproliferative effects . This is due to the disruption of the tumor cells’ metabolic processes, potentially leading to slowed tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzenesulfonyl chloride and 3,4-diethoxyphenylethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, reaction temperatures, and purification methods to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
4-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors.
Biological Studies: The compound is used in studies involving enzyme inhibition and cellular uptake, particularly in cancer cell lines.
Material Science: It may be explored for its properties in the development of new materials with specific chemical functionalities.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide
- 4-chloro-N-[2-(3,4-dihydroxyphenyl)ethyl]benzenesulfonamide
Uniqueness
4-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]benzenesulfonamide is unique due to the presence of diethoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect its binding affinity to molecular targets and its overall pharmacokinetic properties .
Properties
IUPAC Name |
4-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO4S/c1-3-23-17-10-5-14(13-18(17)24-4-2)11-12-20-25(21,22)16-8-6-15(19)7-9-16/h5-10,13,20H,3-4,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWNEGYEXIHWDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)Cl)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.